1-(Benzyloxy)pentan-2-OL
Description
General Significance of Benzyloxy Protecting Groups in Complex Molecule Synthesis
The benzyl (B1604629) group (Bn), with the structure C₆H₅CH₂-, is a widely employed protecting group for alcohols in organic synthesis. wikipedia.org Its popularity stems from its stability across a broad spectrum of reaction conditions, rendering it a robust shield for hydroxyl functionalities. acs.org The installation of a benzyl group is typically achieved by treating an alcohol with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. wikipedia.org
A key advantage of the benzyl ether is its selective removal under conditions that often leave other functional groups intact. wiley.com While traditionally requiring harsh conditions like catalytic hydrogenolysis or Birch reduction, recent advancements have introduced milder methods for debenzylation, further enhancing its utility. acs.org This ability to be selectively cleaved is crucial in orthogonal protecting group strategies, where multiple protecting groups are removed sequentially without affecting others. numberanalytics.comjocpr.com
Overview of Chiral Alcohols as Fundamental Building Blocks in Stereoselective Transformations
Chiral alcohols are invaluable building blocks in organic synthesis, serving as precursors to a wide range of enantiomerically pure compounds. The presence of a stereocenter in these alcohols allows for the construction of specific stereoisomers, a critical aspect in the synthesis of bioactive molecules where biological activity is often dependent on a precise three-dimensional arrangement of atoms. enamine.net
The demand for enantiomerically pure compounds has driven the development of numerous methods for their synthesis, including the use of chiral pools, asymmetric catalysis, and enzymatic resolutions. mdpi.comnih.gov Chiral alcohols, in particular, are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov
The Strategic Importance of 1-(Benzyloxy)pentan-2-OL in Advanced Chemical Synthesis
This compound is a chiral alcohol that incorporates the strategic features of both a benzyloxy protecting group and a chiral secondary alcohol. Its structure, with a benzyloxy group at the 1-position and a hydroxyl group at the 2-position of a pentane (B18724) chain, makes it a valuable intermediate in stereoselective synthesis. The benzyloxy group provides robust protection, while the chiral alcohol moiety serves as a handle for further stereospecific transformations.
The utility of this compound lies in its ability to participate in a variety of chemical reactions in a controlled manner, allowing for the construction of more complex chiral molecules. The specific stereochemistry of the hydroxyl group can direct the outcome of subsequent reactions, leading to the desired enantiomer of the target molecule.
Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 194794-54-2 sigmaaldrich.com |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol sigmaaldrich.com |
| Physical Form | Liquid sigmaaldrich.com |
| Purity | 95% sigmaaldrich.com |
| InChI Key | MQAOYJYQYFYYIE-UHFFFAOYSA-N sigmaaldrich.com |
Structure
2D Structure
Properties
CAS No. |
831-93-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-phenylmethoxypentan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h3-5,7-8,12-13H,2,6,9-10H2,1H3 |
InChI Key |
XNZZIEYDRTVMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzyloxy Pentan 2 Ol and Analogues
Stereoselective and Asymmetric Approaches to 1-(Benzyloxy)pentan-2-OL
Stereoselective and asymmetric synthesis provides a direct route to enantiomerically enriched this compound by creating the desired stereocenter with a specific configuration. These methods often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.
Enantioselective Synthesis via Chiral Auxiliaries and Catalysts
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org One of the most successful classes of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgresearchgate.net For the synthesis of a molecule like this compound, an N-acyl oxazolidinone derived from benzyloxyacetic acid could be employed. The enolate of this chiral imide can then undergo a diastereoselective alkylation with a propyl halide. Subsequent removal of the chiral auxiliary would yield the desired chiral carboxylic acid, which can be reduced to the corresponding alcohol. The stereochemistry of the newly formed center is dictated by the steric hindrance of the substituent on the oxazolidinone ring, effectively shielding one face of the enolate from the electrophile. williams.eduharvard.edu
Alternatively, chiral catalysts can be used to achieve enantioselectivity. For instance, the asymmetric azidation of an enolate derived from a pentanoyl precursor, followed by reduction, can provide access to chiral amino acids, which are precursors to chiral alcohols. harvard.edu
Diastereoselective Control in Carbon-Carbon Bond Forming Reactions
Diastereoselective reactions are crucial when a new stereocenter is created in a molecule that already contains one or more stereocenters. In the context of synthesizing this compound, a key strategy would be the diastereoselective addition of a propyl nucleophile to a chiral α-benzyloxy aldehyde. The inherent chirality of the starting material can influence the facial selectivity of the nucleophilic attack on the carbonyl group.
For example, the addition of a propyl Grignard reagent or propyllithium to (S)-2-(benzyloxy)propanal would proceed via a Felkin-Anh or chelation-controlled model, depending on the reaction conditions and the presence of Lewis acids. orgsyn.org The relative orientation of the substituents on the α-carbon directs the incoming nucleophile to one face of the aldehyde, leading to the preferential formation of one diastereomer. Subsequent removal of the directing group would then yield the enantiomerically enriched this compound.
Organocatalytic and Metal-Catalyzed Asymmetric Transformations for Benzyloxy Alcohol Construction
In recent years, organocatalysis and metal-catalysis have emerged as powerful tools for the asymmetric synthesis of chiral alcohols.
Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) reactions. rsc.org For the synthesis of this compound, an organocatalytic asymmetric aldol reaction between propanal and benzyloxyacetaldehyde could be envisioned. researchgate.netscbt.comsigmaaldrich.com The catalyst forms a chiral enamine intermediate with propanal, which then attacks the benzyloxyacetaldehyde with high facial selectivity, leading to a chiral aldol adduct that can be subsequently reduced to the desired diol. nih.govnih.gov
Metal-Catalysis: Asymmetric hydrogenation of a prochiral ketone is a highly efficient method for producing chiral secondary alcohols. researchgate.netnih.gov The synthesis of this compound could be achieved through the asymmetric hydrogenation of 1-(benzyloxy)pentan-2-one. Chiral ruthenium, rhodium, or iridium complexes with chiral ligands, such as BINAP or chiral diamines, are effective catalysts for this transformation, often providing high enantioselectivity. nih.govresearchgate.net The catalyst coordinates to the ketone, and the chiral ligands create a steric and electronic environment that directs the hydride transfer from one face of the carbonyl group.
A summary of representative metal-catalyzed asymmetric hydrogenations of ketones is presented in the table below.
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Ru(OTf)(S,S)-TsDpen | 4-Chromanone | 98% | nih.gov |
| MsDPEN–Cp*Ir complex | 4-Chromanone | 99% | nih.gov |
| Chiral Ferrocene-Tethered Ru-Diamine | Various Ketones | High | researchgate.net |
| Mn(I) with Imidazole-based PNN Ligands | Unsymmetrical Benzophenones | >99% | researchgate.net |
Allylation and Grignard Reactions in Chiral Benzyloxy Alcohol Synthesis
Asymmetric Allylation: The Keck asymmetric allylation is a well-established method for the enantioselective addition of an allyl group to an aldehyde. wikipedia.org This reaction typically employs a chiral titanium-BINOL complex as a catalyst. For the synthesis of a precursor to this compound, benzyloxyacetaldehyde could be subjected to an asymmetric allylation with an allyl stannane, yielding a homoallylic alcohol with high enantiomeric excess. researchgate.netnih.gov The resulting alkene can then be hydrogenated to afford the final product.
Asymmetric Grignard Reactions: The addition of Grignard reagents to aldehydes in the presence of a chiral ligand can afford enantiomerically enriched secondary alcohols. nih.govic.ac.ukmasterorganicchemistry.com For the synthesis of this compound, the reaction of propylmagnesium bromide with benzyloxyacetaldehyde could be performed in the presence of a chiral diamine or amino alcohol ligand. ic.ac.uknih.gov The chiral ligand coordinates to the magnesium atom of the Grignard reagent, creating a chiral environment that biases the addition to one face of the aldehyde.
Biocatalytic Production of Chiral Benzyloxy Alcohols
Biocatalysis offers an environmentally benign and highly selective alternative for the production of enantiopure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols.
Enzyme-Mediated Kinetic Resolutions for Enantiopure Intermediates
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, allowing for the separation of the two enantiomers. Lipases are highly effective for the kinetic resolution of secondary alcohols via enantioselective acylation or hydrolysis. nih.govmdpi.commdpi.com
For the preparation of enantiopure this compound, a racemic mixture of this alcohol can be subjected to a kinetic resolution catalyzed by a lipase, such as Candida antarctica Lipase B (CALB). nih.govacs.orgresearchgate.netmdpi.com In a typical procedure, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in an organic solvent in the presence of the lipase. The enzyme will selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. For secondary alcohols, CALB generally follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer. mdpi.commdpi.com This results in the formation of the (R)-acetate and the unreacted (S)-alcohol, both with high enantiomeric excess. The two can then be separated by standard chromatographic techniques.
The following table summarizes the kinetic resolution of various secondary alcohols using Candida antarctica Lipase B, demonstrating the high enantioselectivity achievable with this method.
| Racemic Alcohol | Acylating Agent | Unreacted (S)-Alcohol ee | (R)-Acetate ee | Reference |
| (±)-4-Methylpentan-2-ol | Vinyl Acetate | >99% | >99% | nih.govresearchgate.net |
| (±)-5-Methylhexan-2-ol | Vinyl Acetate | >99% | >99% | nih.govresearchgate.net |
| (±)-Octan-2-ol | Vinyl Acetate | >99% | >99% | nih.govresearchgate.net |
| (±)-1-Phenylethanol | Vinyl Acetate | >99% | >99% | acs.org |
Asymmetric Bioreductions and Biocatalytic Aminations
Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols and amines due to its high enantioselectivity and mild reaction conditions. Ketoreductases (KREDs) and amine dehydrogenases (AmDHs) are particularly relevant for the synthesis of this compound and its amino analogues.
Asymmetric Bioreduction of Prochiral Ketones:
The asymmetric reduction of the corresponding prochiral ketone, 1-(benzyloxy)pentan-2-one, is a direct route to enantiomerically pure this compound. Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), are highly effective for this transformation. These enzymes, often dependent on nicotinamide (B372718) cofactors like NADPH, can deliver high yields and exceptional enantiomeric excess (ee). nih.govnih.gov Self-sufficient heterogeneous biocatalysts, where the KRED and the NADPH cofactor are co-immobilized, have been developed to improve catalyst stability and recyclability, allowing for continuous flow processes and repeated batch reactions with high performance. nih.gov
For instance, a self-sufficient heterogeneous biocatalyst was successfully used for the asymmetric reduction of various carbonyl compounds, achieving 100% yield and >99% ee over five consecutive reaction cycles. nih.gov The application of ketoreductases has been pivotal in synthesizing building blocks for various pharmaceuticals, demonstrating the industrial viability of this approach. nih.gov
| Enzyme/Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Key Findings & Reference |
|---|---|---|---|---|---|
| Ketoreductase (KRED) | 1-(Benzyloxy)pentan-2-one | (R)- or (S)-1-(Benzyloxy)pentan-2-ol | High | >99 | Highly selective for producing specific enantiomers. nih.gov |
| Self-sufficient Heterogeneous Biocatalyst (Immobilized KRED and NADPH) | Various Carbonyl Compounds | Chiral Alcohols | 100 | >99 | Recyclable catalyst with high performance over multiple cycles. nih.gov |
| (R,R)-Ts-DENEB | Benzocyclobutenone | (S)-Benzocyclobutenol | 93 | 99 | Effective for asymmetric transfer hydrogenation. nih.gov |
| RuCl(S,S)-Tsdpen | Benzocyclobutenone | (S)-Benzocyclobutenol | 94 | 97 | Noyori's asymmetric transfer hydrogenation catalyst shows excellent enantioselectivity. nih.gov |
Biocatalytic Amination:
Biocatalytic reductive amination provides a direct route to chiral amines from ketones. Amine dehydrogenases (AmDHs) and transaminases (TAs) are key enzymes in this area. researchgate.net Native AmDHs have demonstrated efficacy in the synthesis of small, functionalized chiral amines, including amino alcohols. nih.gov For example, the reductive amination of hydroxy ketones can produce chiral amino alcohols with high conversions and enantioselectivity. nih.gov This method offers a green alternative to traditional chemical routes which often require harsh conditions and produce significant waste. researchgate.net
| Enzyme | Substrate Type | Product Type | Conversion (%) | Enantiomeric Excess (ee, %) | Key Findings & Reference |
|---|---|---|---|---|---|
| Amine Dehydrogenase (AmDH) | α-Hydroxy Ketones | Chiral Amino Alcohols | Up to >99 | Up to >99 | Direct, one-step synthesis from ketones using ammonia (B1221849). nih.gov |
| ω-Transaminase (ω-TA) | Ketones | Chiral Amines | High | Up to >99.5 | Widely used for synthesis of chiral amines, including bulky substituents. researchgate.net |
| Imine Reductases (IREDs) | Saturated Ketones | Primary Amines | 22-99 | Variable | Effective for reductive amination with ammonia as the amine donor. nih.gov |
Chemoenzymatic Convergent Synthesis Strategies
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. Convergent strategies, where different fragments of a molecule are synthesized separately and then joined, are particularly powerful.
For the synthesis of this compound and its analogues, a chemoenzymatic approach could involve the enzymatic resolution of a racemic alcohol or the enzymatic transformation of a key intermediate generated through chemical synthesis. For example, a racemic mixture of a propargylic alcohol can be resolved using a lipase, followed by chemical elongation to the desired carbon chain. scholarsresearchlibrary.com
Another strategy involves the combination of metal-catalyzed reactions with biocatalysis in a one-pot or sequential manner. entrechem.com For instance, a racemic alcohol can be oxidized to a prochiral ketone using a chemical catalyst, followed by the stereoselective reduction of the ketone to a single enantiomer of the alcohol using a ketoreductase. nih.gov This integrated approach can achieve high conversions and selectivities while minimizing intermediate purification steps. nih.gov
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. Key areas of focus include the use of environmentally benign solvents, maximizing atom economy, and employing energy-efficient technologies.
Eliminating or replacing hazardous organic solvents is a primary goal of green chemistry. Solvent-free reactions, often facilitated by microwave irradiation or solid-supported catalysts, can lead to faster reaction times, easier work-ups, and reduced waste. slideshare.netscribd.com For example, the selective oxidation of benzylic alcohols has been achieved under solvent-free conditions using calcium hypochlorite, with reactions completing in minutes under microwave irradiation. scribd.com
When solvents are necessary, green alternatives such as water, supercritical fluids, or bio-derived solvents are preferred. Water is an ideal solvent for many biocatalytic reactions. matanginicollege.ac.in The use of green solvents not only reduces environmental impact but can also improve reaction performance.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. researchgate.netnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are inherently greener as they generate less waste. scranton.edu In contrast, substitution and elimination reactions often have poor atom economy. scranton.edu
The E-factor, which is the ratio of the mass of waste to the mass of product, is another important metric for evaluating the environmental impact of a synthesis. researchgate.netwiley-vch.de The ideal E-factor is zero. wiley-vch.de For the synthesis of this compound, choosing synthetic routes that maximize atom economy and minimize the E-factor is crucial for sustainability. For example, catalytic processes are generally more atom-economical than stoichiometric ones.
| Synthetic Route/Reaction Type | Atom Economy (%) | E-Factor | Key Green Advantage & Reference |
|---|---|---|---|
| Addition Reactions (e.g., Catalytic Hydrogenation) | 100 | Low | All reactant atoms are incorporated into the product. scranton.edu |
| Stoichiometric Oxidation (e.g., with CrO3) | Low | High | Generates significant inorganic waste. wiley-vch.de |
| Catalytic Aerobic Oxidation | High | Low | Uses a catalytic amount of metal and air as the oxidant. researchgate.net |
| Solvent-Free Microwave Synthesis | Varies with reaction | Reduced | Eliminates solvent waste and reduces reaction time. scribd.com |
Microwave-Assisted Synthesis:
Microwave irradiation has become a valuable tool in organic synthesis, offering significant advantages over conventional heating methods. slideshare.net These include dramatically reduced reaction times, improved yields, and often, milder reaction conditions. For the production of benzyloxy alcohols, microwave-assisted methods have been successfully applied to various reaction types, including hydrolysis, esterification, and oxidation. scholarsresearchlibrary.comslideshare.netmatanginicollege.ac.in For example, the hydrolysis of benzyl (B1604629) chloride to benzyl alcohol can be achieved in 3 minutes with 97% yield under microwave irradiation, compared to 35 minutes with conventional heating. scholarsresearchlibrary.com
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis of Benzyl Chloride | 35 min | 3 min | 97 | scholarsresearchlibrary.com |
| Oxidation of Toluene | 10-12 hr | 5 min | 40 | matanginicollege.ac.in |
| Esterification of Benzoic Acid | - | 6 min | - | scholarsresearchlibrary.com |
| Oxidation of Benzylic Alcohols with Ca(OCl)2 | - | 1 min | High | scribd.com |
Flow Chemistry:
Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and easier scalability. nih.govresearchgate.net For the production of benzyloxy alcohols, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. researchgate.netnih.gov
| Reaction/Process | Flow Rate/Residence Time | Temperature (°C) | Key Outcome & Reference |
|---|---|---|---|
| Hydrogenation Reaction | 0.5 mL/min | 100 | Maximum conversion achieved at this temperature. nih.gov |
| Aerobic Oxidation of Benzyl Alcohol | Variable Residence Time | 150 | Residence time influences conversion and yield. researchgate.net |
| Multi-step API Synthesis | Variable | Variable | Demonstrates the feasibility of complex synthesis in flow. nih.gov |
Novel Catalytic Systems for Etherification and Alkylation Routes
The development of novel and efficient catalytic systems is crucial for the synthesis of ethers and for the alkylation of alcohols. For the synthesis of this compound, this involves the benzylation of a pentanediol (B8720305) derivative or the alkylation of a suitable precursor.
Etherification:
Traditional methods for etherification often require harsh conditions and stoichiometric reagents. Modern catalytic approaches focus on the use of mild and selective catalysts. Iron-based catalysts, for example, have been developed for the eco-friendly etherification of benzyl alcohols. researchgate.net The direct synthesis of cycloalkanes from diols and secondary alcohols has been achieved using a homogeneous manganese catalyst, showcasing a powerful C-C bond-forming strategy. acs.org
Alkylation:
Hydrogen borrowing methodologies, where an alcohol is temporarily oxidized to an aldehyde or ketone to facilitate C-C bond formation, have emerged as a powerful tool for the α-alkylation of ketones and the β-alkylation of alcohols. acs.org This atom-economical approach uses the alcohol itself as the alkylating agent, with water being the only byproduct. Both noble metal (e.g., Ru, Ir) and base metal (e.g., Mn) catalysts have been developed for these transformations. acs.org
Transition Metal-Catalyzed Etherification Reactions
The formation of the ether linkage in this compound can be efficiently achieved through transition metal-catalyzed reactions. Palladium-based catalysts, in particular, have demonstrated significant utility in the etherification of secondary alcohols. capes.gov.br These methods often provide a direct and effective means of coupling an alcohol with a benzyl source.
One prominent strategy involves the palladium-catalyzed reaction of secondary benzylic alcohols, which can undergo an SN1-type reaction to form ethers in high yields. capes.gov.br While this specific approach involves the activation of a benzylic alcohol, the principles can be extended to the coupling of other alcohols. A more direct route to the target compound's core structure is the palladium-catalyzed intermolecular hydroalkoxylation of dienes, which can introduce an alkoxy group regioselectively. acs.org For instance, the reaction of 1,3-dienes with aliphatic alcohols in the presence of a palladium(0) catalyst can generate chiral allylic ethers, which are precursors to saturated systems like this compound. acs.org
Recent developments have focused on three-component reactions, which offer a high degree of molecular complexity from simple starting materials. A notable example is the palladium(0)-catalyzed asymmetric hydroxymethylative etherification of 1,3-dienes with isatins and aliphatic alcohols. This process constructs chiral 1,3-diol derivatives, showcasing the potential to build the carbon skeleton and introduce the ether linkage in a single, highly controlled sequence. acs.org
Furthermore, palladium catalysis is effective for the cross-coupling of benzyl halides, such as benzyl bromide, with various nucleophiles. nih.govnih.gov The direct arylation of benzyl thioethers with aryl bromides, catalyzed by palladium, highlights the metal's ability to activate C-H bonds adjacent to heteroatoms, a principle that can be adapted for ether synthesis. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Etherification Reactions
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Pd(II) complexes | Secondary benzylic alcohol + Alcohol | Unsymmetric ether | Good to high yields, good selectivity. capes.gov.br |
| Pd(0)/π-Lewis base | 1,3-diene + Isatin + Aliphatic alcohol | Chiral 1,3-diol derivative | Three-component reaction, high diastereo- and enantioselectivity. acs.org |
| [PdCl(allyl)]2/NiXantPhos | Benzyl thioether + Aryl bromide | Arylated benzyl thioether | C(sp³)-H functionalization. nih.gov |
| Pd catalyst | 1-Arylbutadiene + Alcohol | (E)-(3-alkoxybut-1-enyl)benzene | Regioselective hydroalkoxylation. |
Organocatalytic Activation in Benzyloxy Alcohol Formation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for creating chiral molecules like this compound. mdpi.com These catalysts, which are small organic molecules, can activate substrates through various non-covalent interactions, such as hydrogen bonding, or by forming transient covalent intermediates. mdpi.comnih.gov
For the synthesis of benzyloxy alcohols, organocatalysts can facilitate the enantioselective addition of nucleophiles to electrophiles. Bifunctional organocatalysts, such as those based on cinchona alkaloids or thiourea, are particularly effective. nih.govacs.org For example, cinchona alkaloid-thiourea catalysts have been successfully employed in the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to produce tetrahydrofuran (B95107) rings with excellent enantioselectivity. acs.org This type of intramolecular etherification demonstrates the potential to form chiral cyclic ethers, and the underlying principles of activating an alcohol for nucleophilic attack are directly applicable to intermolecular etherifications.
The formation of the key C-O bond can be achieved through the organocatalytic asymmetric hydroetherification of alkenols. researchgate.net This reaction involves the intramolecular addition of a hydroxyl group to a carbon-carbon double bond, guided by a chiral organocatalyst to control the stereochemistry of the newly formed stereocenter. Similarly, organocatalysts like (S)-diphenylprolinol silyl (B83357) ether are used to synthesize chiral β-amino aldehydes, which are precursors to a variety of chiral molecules, showcasing the catalyst's ability to control stereochemistry in addition reactions. nih.gov
Table 2: Organocatalytic Approaches to Chiral Alcohol and Ether Synthesis
| Organocatalyst Type | Reaction Type | Product Feature | Mechanism of Activation |
|---|---|---|---|
| Cinchona alkaloid-thiourea | Asymmetric cycloetherification | High enantioselectivity | Bifunctional activation via hydrogen bonding. acs.org |
| (S)-Diphenylprolinol silyl ether | Tandem aza-Michael/hemiacetal formation | Chiral β-amino aldehyde intermediate | Formation of a chiral enamine intermediate. nih.gov |
| Bifunctional thiourea | Double Michael addition | Polysubstituted cyclohexene | Hydrogen bond-based activation of the electrophile. nih.gov |
Regioselective and Chemoselective Benzyl Protection Strategies for Hydroxy Substrates
The synthesis of this compound from a precursor like pentane-1,2-diol necessitates the selective protection of one hydroxyl group with a benzyl group. Regioselective and chemoselective benzylation strategies are therefore critical.
The classical Williamson ether synthesis, which involves deprotonating an alcohol with a base followed by reaction with a benzyl halide, can be tuned for selectivity. organic-chemistry.orgnih.gov Using a mild base such as silver(I) oxide (Ag₂O) instead of a strong base like sodium hydride (NaH) allows for the preferential benzylation of the more accessible or more acidic hydroxyl group in a diol. organic-chemistry.org For 1,2-diols, this often means the primary hydroxyl group can be selectively protected over the more sterically hindered secondary hydroxyl group.
Another powerful approach is the use of benzylidene acetals for the temporary protection of 1,2- or 1,3-diols. chem-station.comnih.gov A 4,6-O-benzylidene acetal (B89532) in a pyranoside, for instance, can be regioselectively opened under reductive conditions to yield a 4-O-benzyl ether or a 6-O-benzyl ether, depending on the reagents used. nih.gov This strategy provides an indirect yet highly selective method for introducing a benzyl group at a specific position.
For substrates that are sensitive to basic conditions, acid-catalyzed methods have been developed. Benzyl trichloroacetimidate (B1259523) can be used to install a benzyl group under acidic conditions. organic-chemistry.org Furthermore, reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) in the presence of trifluoromethanesulfonic acid offer an atom-economical, acid-catalyzed route to benzyl ethers. organic-chemistry.org
Table 3: Selective Benzylation Strategies for Hydroxy Substrates
| Method | Reagents | Selectivity | Key Advantage |
|---|---|---|---|
| Williamson Ether Synthesis | Ag₂O, Benzyl bromide | Favors less sterically hindered or more acidic OH | Mild conditions allow for selectivity in diols. organic-chemistry.org |
| Reductive Opening of Benzylidene Acetal | Benzylidene acetal, N-Bromosuccinimide (NBS) or other reagents | Regioselective formation of a mono-benzyl ether. nih.gov | High regioselectivity based on the choice of reducing agent. |
| Acid-Catalyzed Benzylation | Benzyl trichloroacetimidate, Acid catalyst | N/A | Suitable for base-sensitive substrates. organic-chemistry.org |
| TriBOT Method | 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT), TfOH | N/A | High atom economy. organic-chemistry.org |
| Chemoselective Benzylation | Benzyl bromide, NaOH, DMF | Propargylic OH over other OH groups | High chemoselectivity under mild conditions. researchgate.net |
Reactivity and Strategic Transformations of 1 Benzyloxy Pentan 2 Ol
Selective Debenzylation Methodologies for Primary and Secondary Benzyloxy Ethers
Catalytic hydrogenation is a widely employed and highly effective method for the cleavage of benzyl (B1604629) ethers. organic-chemistry.org This reaction typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas (H₂). organic-chemistry.orgjk-sci.com The process, known as hydrogenolysis, results in the cleavage of the carbon-oxygen bond of the ether, yielding the deprotected alcohol and toluene as a byproduct. organic-chemistry.org
A significant advantage of this method is its efficiency and the clean nature of the reaction products. organic-chemistry.orgsciencemadness.org However, a major limitation is its incompatibility with other reducible functional groups within the molecule, such as alkenes, alkynes, azides, and nitro groups, which would also be reduced under these conditions. organic-chemistry.orgnih.gov
To circumvent the challenges associated with using hydrogen gas, catalytic transfer hydrogenation has emerged as a safer and often more selective alternative. organic-chemistry.orgmdma.ch This technique utilizes a hydrogen donor in conjunction with a palladium catalyst. organic-chemistry.org Common hydrogen donors include formic acid, ammonium formate, and cyclohexadiene. organic-chemistry.orgorganic-chemistry.orgmdma.ch Catalytic transfer hydrogenation can often be performed under milder conditions and may offer improved chemoselectivity, preserving other sensitive functional groups. organic-chemistry.orgacs.org For instance, the use of formic acid with 10% palladium on carbon has been shown to effectively remove various benzyl-type protecting groups. mdma.chacs.org
| Method | Catalyst | Hydrogen Source | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Classical Hydrogenation | Pd/C, Pd(OH)₂/C | H₂ gas | High efficiency, clean reaction. organic-chemistry.org | Requires specialized equipment for handling H₂ gas, poor functional group compatibility (reduces alkenes, alkynes, etc.). nih.gov |
| Catalytic Transfer Hydrogenation | Pd/C | Formic acid, Ammonium formate, Cyclohexadiene. organic-chemistry.orgorganic-chemistry.org | Safer (avoids H₂ gas), often milder conditions, can offer better chemoselectivity. organic-chemistry.org | May require specific donor/catalyst combinations for optimal results. |
Beyond hydrogenation, several oxidative and reductive methods offer alternative strategies for benzyl ether cleavage, particularly when other functional groups are sensitive to reduction.
Oxidative debenzylation often provides a valuable orthogonal approach. One common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). bohrium.comchemrxiv.org This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes facilitated by photoirradiation. organic-chemistry.orgnih.govacs.orgnih.gov The reaction proceeds via a single electron transfer mechanism, leading to the formation of a hemiacetal which then hydrolyzes to the alcohol and benzaldehyde. nih.gov Recent advancements have demonstrated visible-light-mediated oxidative debenzylation using DDQ, which allows for the cleavage of benzyl ethers in the presence of functionalities like azides, alkenes, and alkynes. nih.govacs.orgnih.gov Another approach involves the generation of bromo radicals from alkali metal bromides under mild oxidative conditions, which can effectively debenzylate O-benzyl ethers to yield carbonyl compounds. organic-chemistry.org
Reductive debenzylation using dissolving metals, such as the Birch reduction (Na/NH₃ or Li/NH₃), offers another powerful, albeit harsh, method. nih.govstackexchange.com This technique is generally not compatible with many other functional groups, including esters, which may also be reduced under these conditions. stackexchange.com However, it can be useful in specific synthetic contexts where its strong reducing power is required. Milder, more selective methods using reagents like boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) have also been developed, which can cleave benzyl ethers while tolerating a range of other functional groups. organic-chemistry.org
Biocatalysis represents a green and highly selective alternative for the deprotection of benzyl ethers. acs.orgrug.nl Enzymes, operating under mild conditions of temperature and pH, can offer exquisite chemoselectivity, often avoiding the protection and deprotection steps required in traditional organic synthesis. acs.org
Vanillyl alcohol oxidase (VAO) type biocatalysts have been engineered for the oxidative cleavage of para-hydroxy benzyl ethers. acs.orgrug.nl These enzymes utilize a flavin cofactor to oxidize the substrate, leading to the formation of an unstable hemiacetal that collapses to the corresponding alcohol and aldehyde. acs.org While this has been primarily demonstrated for activated benzyl ethers, ongoing research in enzyme engineering aims to broaden the substrate scope to include non-activated benzyl ethers. acs.orgrug.nlrawdatalibrary.net Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including benzyl ethers, through a proposed hydrogen abstraction and oxygen rebound mechanism. nih.gov These biocatalytic methods are advantageous due to their environmental friendliness and high selectivity, though their application may be limited by substrate specificity and the need for aqueous reaction media. acs.orgnih.gov
Functional Group Interconversions at the Hydroxyl Moiety of 1-(Benzyloxy)pentan-2-OL
The secondary hydroxyl group in this compound is a key site for further molecular elaboration. Standard transformations at this position include derivatization to other functional groups or oxidation to a ketone.
Esterification: The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for this transformation. masterorganicchemistry.comrug.nlmasterorganicchemistry.comyoutube.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com
Silylation: Protection of the hydroxyl group as a silyl (B83357) ether is a common strategy in multi-step synthesis to prevent unwanted side reactions. researchgate.net This is typically achieved by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole or triethylamine. researchgate.net The choice of the silyl group (e.g., TBDMS, TIPS, TBDPS) allows for tuning the stability of the protecting group, enabling selective removal at a later stage. researchgate.netnih.gov The reaction is generally efficient for primary and secondary alcohols.
| Reaction | Typical Reagents | Product Functional Group | Purpose in Synthesis |
|---|---|---|---|
| Esterification | Carboxylic acid + Acid catalyst (e.g., H₂SO₄); Acyl chloride + Base (e.g., Pyridine). masterorganicchemistry.com | Ester | Introduce ester functionality for biological activity or as a precursor for other groups. |
| Silylation | Silyl chloride (e.g., TBDMSCl) + Base (e.g., Imidazole). | Silyl Ether | Protection of the hydroxyl group during subsequent synthetic steps. researchgate.net |
Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 1-(benzyloxy)pentan-2-one. quora.comchemguide.co.uk A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. organic-chemistry.orgorganic-chemistry.org
Common methods for the oxidation of secondary alcohols include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) and the Dess-Martin periodinane (DMP) oxidation. organic-chemistry.org These reagents are known for their mild reaction conditions and high efficiency. organic-chemistry.org Another effective reagent is o-iodoxybenzoic acid (IBX), which can selectively oxidize alcohols to aldehydes and ketones. google.com The resulting 1-(benzyloxy)pentan-2-one is a valuable intermediate itself, as the ketone functionality can undergo a wide range of subsequent transformations, such as nucleophilic addition, reduction, or enolate formation, allowing for the construction of more complex carbon skeletons. organic-chemistry.org
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl (-OH) group of this compound is a poor leaving group for nucleophilic substitution reactions because its departure would generate the hydroxide ion (OH⁻), which is a strong base. chemguide.co.uk Consequently, direct displacement of the hydroxyl group by a nucleophile is generally not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved through two primary strategies: protonation under acidic conditions or conversion into a sulfonate ester.
Under strongly acidic conditions, the oxygen atom of the hydroxyl group can be protonated to form an alkyloxonium ion (-OH₂⁺). The leaving group then becomes a neutral water molecule (H₂O), which is significantly more stable than the hydroxide ion. The subsequent substitution can proceed via either an Sₙ1 or Sₙ2 mechanism. For a secondary alcohol like this compound, the reaction may proceed through both pathways, potentially leading to a mixture of products and, in the case of the Sₙ1 pathway, carbocation rearrangements.
A more controlled and widely used method for activating the hydroxyl group is its conversion into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). This is accomplished by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate is an excellent leaving group because its negative charge is highly delocalized through resonance, making it a very weak base. Once the tosylate is formed, a wide variety of nucleophiles can displace it, typically via an Sₙ2 mechanism, which proceeds with inversion of stereochemistry at the chiral center (C2). chemrevise.org
The general scheme for the activation and substitution is as follows:
Activation: this compound is reacted with a sulfonyl chloride (e.g., TsCl) in pyridine to form the corresponding sulfonate ester, 1-(benzyloxy)pentan-2-yl tosylate.
Substitution: The tosylate is then treated with a nucleophile (Nu⁻), which displaces the tosylate group to yield the substituted product.
This two-step sequence allows for the synthesis of a diverse range of compounds from this compound, as illustrated in the table below.
Table 1: Examples of Nucleophilic Substitution Products from this compound via Tosylation This table is interactive. Click on the headers to sort the data.
| Nucleophile (Reagent) | Product Name | Chemical Formula of Product |
|---|---|---|
| Azide (NaN₃) | 2-Azido-1-(benzyloxy)pentane | C₁₂H₁₇N₃O |
| Cyanide (KCN) | 2-(Benzyloxy)hexanenitrile | C₁₃H₁₇NO |
| Iodide (NaI) | 1-(Benzyloxy)-2-iodopentane | C₁₂H₁₇IO |
| Thiolate (NaSPh) | 1-(Benzyloxy)-2-(phenylthio)pentane | C₁₈H₂₂OS |
| Acetate (CH₃COONa) | 1-(Benzyloxy)pentan-2-yl acetate | C₁₄H₂₀O₃ |
Rearrangement Reactions Involving the Benzyloxy Moiety
The benzyloxy group, consisting of a benzyl group (C₆H₅CH₂-) attached to an oxygen atom, can participate in or influence several types of molecular rearrangements. These transformations can be pivotal in modifying the carbon skeleton of a molecule, offering strategic pathways to complex structures.
Wittig Rearrangements of Benzyloxy-Substituted Systems
The organic-chemistry.orgnih.gov-Wittig rearrangement is a base-catalyzed isomerization of an ether to an alcohol. wikipedia.orgchemistnotes.com In the context of benzyloxy-substituted systems, this reaction involves the deprotonation of the benzylic carbon, which is acidic due to the resonance stabilization of the resulting carbanion by the adjacent phenyl ring. Treatment with a strong organolithium base, such as n-butyllithium, generates this carbanion intermediate.
The mechanism is understood to proceed via the formation of a radical-ketyl radical pair within a solvent cage. organic-chemistry.orgwikipedia.org Following deprotonation, the C-O bond undergoes homolytic cleavage to form a benzyl radical and a ketyl radical anion. These two species then recombine within the solvent cage to form the C-C bond, yielding the alkoxide product, which is subsequently protonated upon workup to give the final alcohol. organic-chemistry.org
The migratory aptitude of the rearranging group (the benzyl group in this case) is related to the stability of the radical formed. wikipedia.org Benzyl groups are excellent migrating groups because they form a stable, resonance-delocalized benzylic radical. organic-chemistry.org The general transformation for a benzyloxy-containing compound is shown below:
R-CH(O-CH₂Ph)-R' → R-C(OH)(CH₂Ph)-R'
While specific studies on this compound undergoing this rearrangement are not prominent, the principles apply to its core structure. However, the presence of the hydroxyl group would necessitate its protection before subjecting the molecule to the strongly basic conditions required for the rearrangement. Assuming the hydroxyl is protected (e.g., as a silyl ether), the rearrangement would be initiated by deprotonation of the benzylic methylene (B1212753) group.
Table 2: Examples of organic-chemistry.orgnih.gov-Wittig Rearrangement in Benzyloxy Systems This table is interactive. Click on the headers to sort the data.
| Substrate | Base | Product | Yield (%) |
|---|---|---|---|
| 2-(2-Benzyloxyphenyl)oxazoline | n-BuLi | 2-(2-(Hydroxy(phenyl)methyl)phenyl)oxazoline | 29 |
| N-Butyl-4-benzyloxybenzamide | n-BuLi | N-Butyl-4-(hydroxy(phenyl)methyl)benzamide | 75 |
| Benzyl Propargyl Ether | n-BuLi | 1-Phenylbut-3-yn-2-ol | 60 |
| Dibenzyl Ether | n-BuLi | 1,2-Diphenylethanol | 55 |
Other Skeletal Rearrangements Modulated by Benzyloxy Group Presence
Beyond the Wittig rearrangement, the benzyloxy group can influence other skeletal rearrangements through electronic effects or by stabilizing reactive intermediates, even without directly participating in bond migration. Its presence can direct the course of a reaction or alter the stability of transition states.
One example of such modulation is in reactions proceeding through carbocation intermediates. While the benzyloxy group is not typically considered a participating neighboring group in the same way as an acyloxy group, its electronic nature can impact carbocation stability. nih.gov The oxygen atom's lone pairs can offer some resonance stabilization to an adjacent carbocation, although this effect is less pronounced than in other ether systems due to the electron-withdrawing nature of the benzyl group's sp² carbons. Conversely, the inductive effect of the electronegative oxygen atom can destabilize a carbocation at the β-position. These electronic effects can influence the propensity and pathway of carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts. imperial.ac.uk
In certain contexts, the benzyloxy group can play a more direct role. For instance, in an aza-Favorskii rearrangement of a specific Weinreb lactam, an N-benzyloxy substituent was found to act as a chelating ligand, stabilizing the tetrahedral intermediate and facilitating the subsequent ring contraction. nih.gov Similarly, a 1,2-acyl migration in N-benzyl amides is initiated by deprotonation at the benzylic position, a step made possible by the presence of the phenyl ring, leading to a cyclized isoindole product. nih.gov
These examples demonstrate that the benzyloxy group is not merely a passive spectator. Its electronic properties and steric bulk can be strategically employed to modulate the outcome of various skeletal rearrangements, providing a valuable tool in complex organic synthesis.
Utility of 1 Benzyloxy Pentan 2 Ol As a Chiral Building Block
Strategic Intermediate in Complex Natural Product Total Synthesis
While chiral building blocks are fundamental to the total synthesis of many natural products, extensive research has not revealed specific applications of 1-(Benzyloxy)pentan-2-ol in the synthesis of polyketides and alkaloids or in the assembly of chiral fragments for other bioactive metabolites.
No specific instances of this compound being utilized as a key intermediate in the total synthesis of polyketides or alkaloids have been documented in the reviewed literature.
There is a lack of available data demonstrating the direct application of this compound in the assembly of chiral fragments for the synthesis of bioactive metabolites, other than the pharmaceutical intermediates discussed below.
Precursor in Pharmaceutical Intermediate Synthesis
The most significant and well-documented application of this compound is in the synthesis of intermediates for active pharmaceutical ingredients (APIs), highlighting its importance in medicinal chemistry and process development.
This compound, and its stereoisomers, are crucial chiral building blocks in the synthesis of the broad-spectrum antifungal agent, posaconazole (B62084). The specific stereochemistry of the alcohol is essential for establishing the correct stereochemistry in the final drug molecule.
A key intermediate for posaconazole is (2S, 3R)-2-benzyloxy-3-pentanol. A patented method describes its preparation starting from S-ethyl lactate, which is first protected with a benzyl (B1604629) group. The resulting (2S)-2-benzyloxypropionate undergoes a Grignard reaction to form (2S)-2-benzyloxy-3-pentanone, which is then chirally reduced to yield the desired (2S, 3R)-2-benzyloxy-3-pentanol tcichemicals.com. This intermediate contains the necessary stereocenters that are incorporated into the complex structure of posaconazole.
Another key fragment in some synthetic routes to posaconazole is N-2-(benzyloxy)pentane-3-yl formylhydrazide, which also utilizes a derivative of this compound google.com. The synthesis of these intermediates underscores the strategic importance of the benzyloxy-pentanol scaffold in constructing the core of the posaconazole molecule.
Table 1: Key Intermediates in Posaconazole Synthesis Derived from this compound
| Intermediate Name | Role in Synthesis | Reference |
| (2S, 3R)-2-Benzyloxy-3-pentanol | Chiral building block establishing two stereocenters | tcichemicals.com |
| N-2-(benzyloxy)pentane-3-yl formylhydrazide | Key fragment for the formation of the triazolone ring | google.com |
While the benzyloxy protecting group is common in the synthesis of various pharmaceuticals, there is no direct evidence to suggest that this compound is a precursor for the β-adrenergic agonist salbutamol (B1663637). The synthesis of salbutamol intermediates, such as l-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)-2-(tert-butylamino)ethanol, involves a different benzyloxy-containing fragment and does not appear to start from this compound wikipedia.org.
Development of Advanced Organic Materials and Specialty Chemicals
Current research does not indicate any specific applications of this compound in the development of advanced organic materials or specialty chemicals. While chiral molecules can be used as dopants in liquid crystals or as building blocks for chiral polymers, there is no literature to support the use of this particular compound in these areas.
Monomer and Polymer Precursor Applications
The investigation into the utility of this compound as a monomer for polymerization or as a precursor for polymers has yielded no specific research findings. For a molecule to serve as a monomer, it typically needs to possess reactive functional groups capable of forming repeating units, such as vinyl groups, epoxides, or functionalities that can undergo condensation polymerization. While this compound contains a hydroxyl group that could potentially be involved in polymerization reactions, such as the formation of polyesters or polyethers, no studies documenting such applications have been found.
The absence of data in this area suggests that this compound has not been a focus of research for the development of new polymers. The reasons for this could be manifold, including the availability of other, more reactive or economically viable chiral monomers.
Chiral Ligand and Catalyst Component Synthesis
In the field of asymmetric catalysis, chiral ligands play a crucial role in inducing enantioselectivity in chemical reactions. Chiral alcohols are often used as starting materials for the synthesis of these ligands. The stereogenic center in this compound makes it a theoretical candidate for the synthesis of new chiral ligands.
Despite this potential, a comprehensive search of the scientific literature did not uncover any specific examples of this compound being utilized to synthesize a chiral ligand or a component of a catalyst. While the broader class of vicinal amino alcohols and other chiral alcohols are extensively used for this purpose, it appears that this compound has not been explored or reported in this context. Research in asymmetric catalysis often focuses on ligand scaffolds that have demonstrated broad applicability and high efficiency, and it is possible that other chiral building blocks have been prioritized.
Advanced Spectroscopic and Spectrometric Characterization of 1 Benzyloxy Pentan 2 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Regiochemical Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, offering detailed insights into the chemical environment of individual atoms. For 1-(Benzyloxy)pentan-2-ol, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are crucial for assigning its regiochemistry and stereochemistry.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides key information about the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. The integration of the signals corresponds to the number of protons in each environment. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (around 7.2-7.4 ppm), while the benzylic methylene (B1212753) protons (PhCH₂-O) resonate as a characteristic singlet or a pair of doublets around 4.5 ppm. The protons of the pentanol (B124592) chain appear at varying chemical shifts depending on their proximity to the oxygen atoms. The methine proton on the carbon bearing the hydroxyl group (CH-OH) is a key diagnostic signal, often appearing as a multiplet. rsc.org
The ¹³C NMR spectrum complements the ¹H NMR data by revealing the number of unique carbon environments. The carbons of the aromatic ring are observed in the 127-138 ppm range. The benzylic carbon and the carbons of the pentanol chain attached to oxygen atoms (C1 and C2) resonate in the downfield aliphatic region (typically 60-80 ppm), while the other aliphatic carbons appear at higher field. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| H-1a, H-1b | 3.3-3.5 | 74-76 |
| H-2 | 3.7-3.9 | 70-72 |
| H-3a, H-3b | 1.4-1.6 | 35-37 |
| H-4a, H-4b | 1.3-1.5 | 18-20 |
| H-5 | 0.9-1.0 | 13-15 |
| Benzyl CH₂ | 4.5-4.6 | 73-75 |
| Aromatic CH | 7.2-7.4 | 127-129 |
| Aromatic C (quaternary) | - | 137-139 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful tools for establishing the precise connectivity and spatial relationships within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the pentanol chain, for instance, between the H-2 proton and the protons on C1 and C3. This helps to confirm the sequence of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the skeleton of this compound.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining stereochemistry. In the case of chiral this compound, NOESY could be used to determine the relative configuration of the stereocenter at C-2 by observing through-space interactions between the H-2 proton and other protons in the molecule.
Vibrational and Electronic Spectroscopy for Functional Group and Structural Elucidation
Vibrational and electronic spectroscopies provide complementary information to NMR by probing the functional groups and chromophores within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the FT-IR spectrum of this compound, the following absorption bands would be expected:
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H stretch (broad) | 3200-3600 |
| C-H (aliphatic) | C-H stretch | 2850-3000 |
| C-H (aromatic) | C-H stretch | 3000-3100 |
| C=C (aromatic) | C=C stretch | 1450-1600 |
| C-O (ether) | C-O stretch | 1050-1150 |
The presence of a broad band in the 3200-3600 cm⁻¹ region is a clear indication of the hydroxyl group. The sharp peaks in the 2850-3100 cm⁻¹ range correspond to C-H stretching vibrations of both the aliphatic chain and the aromatic ring. The C-O stretching bands for the ether and alcohol functionalities provide further confirmation of the structure. sbq.org.br
Chiroptical Spectroscopies (ECD, VCD, ROA) for Absolute Configuration
For chiral molecules like this compound, chiroptical techniques are essential for determining the absolute configuration of the stereocenter(s). These methods measure the differential interaction of the molecule with left and right circularly polarized light.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The aromatic chromophore of the benzyl group in this compound would give rise to an ECD spectrum. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration can be determined.
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): VCD and ROA are the vibrational counterparts to ECD, measuring circular dichroism in the infrared and Raman scattering regions, respectively. These techniques provide a wealth of stereochemical information from the entire molecule, not just the chromophoric parts. The comparison of experimental VCD or ROA spectra with theoretical predictions for the different stereoisomers can provide a reliable assignment of the absolute configuration.
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₈O₂), HRMS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula. The expected monoisotopic mass of this compound is approximately 194.1307 g/mol . HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the molecular formula. rsc.org Fragmentation patterns observed in the mass spectrum can also offer additional structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar and thermally labile molecules such as this compound. In ESI-MS, the analyte is dissolved in a suitable solvent and pumped through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. A key advantage of ESI is that it typically produces intact molecular ions (or adducts thereof), minimizing fragmentation during the ionization process itself.
For this compound, with a molecular weight of 194.27 g/mol , ESI-MS analysis in positive ion mode would be expected to primarily generate the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 195.28. Depending on the solvent system and the presence of salts, adduct ions such as the sodiated molecule, [M+Na]⁺, at m/z 217.26, or the potassiated molecule, [M+K]⁺, at m/z 233.36, may also be observed. The relative intensities of these ions can be influenced by the concentration of the corresponding salts in the sample and the affinity of the analyte for the different cations.
The selection of an appropriate solvent is crucial for successful ESI-MS analysis. A mixture of water and a polar organic solvent, such as methanol (B129727) or acetonitrile, is commonly employed. The addition of a small amount of a weak acid, like formic acid or acetic acid, can facilitate protonation and enhance the signal of the [M+H]⁺ ion.
Table 1: Predicted ESI-MS Adduct Ions of this compound
| Ion Species | Chemical Formula | Calculated m/z |
| [M+H]⁺ | C₁₂H₁₉O₂⁺ | 195.1385 |
| [M+Na]⁺ | C₁₂H₁₈NaO₂⁺ | 217.1204 |
| [M+K]⁺ | C₁₂H₁₈KO₂⁺ | 233.0944 |
Note: The calculated m/z values are based on the monoisotopic masses of the elements.
Analysis of Fragmentation Patterns for Structural Information
While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer through techniques such as collision-induced dissociation (CID) or tandem mass spectrometry (MS/MS). In a typical MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to collisions with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum that is rich in structural information.
The fragmentation of the protonated this compound molecule is predicted to occur along several pathways, guided by the presence of the benzyl ether and secondary alcohol functional groups.
A dominant fragmentation pathway for compounds containing a benzyl ether moiety is the cleavage of the C-O bond to form the highly stable tropylium (B1234903) ion. This would result in a prominent peak at m/z 91 . The formation of this ion is a characteristic feature in the mass spectra of many benzyl-containing compounds. The corresponding neutral loss would be that of pentan-1,2-diol (C₅H₁₂O₂), with a mass of 104.15 Da.
Another expected fragmentation pathway involves the cleavage of the bond between the first and second carbon atoms of the pentyl chain (α-cleavage relative to the ether oxygen). This would lead to the formation of a benzyloxymethyl cation, [C₆H₅CH₂OCH₂]⁺, with an expected m/z of 121 .
Fragmentation can also be initiated at the secondary alcohol group. Alpha-cleavage adjacent to the hydroxyl group is a common fragmentation route for alcohols. libretexts.orglibretexts.orgyoutube.com Cleavage of the C2-C3 bond would result in a fragment ion at m/z 165 , corresponding to the loss of an ethyl radical (C₂H₅). Alternatively, cleavage of the C1-C2 bond would lead to a fragment containing the hydroxyl group.
Dehydration, the loss of a water molecule (18 Da), is another characteristic fragmentation pathway for alcohols. libretexts.orglibretexts.org This would result in a fragment ion at m/z 177 from the [M+H]⁺ precursor ion.
Table 2: Predicted Major Fragment Ions of Protonated this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment Ion | Neutral Loss (Da) |
| 195.14 | 177.13 | [C₁₂H₁₇O]⁺ | 18.01 (H₂O) |
| 195.14 | 165.13 | [C₁₀H₁₃O₂]⁺ | 29.02 (C₂H₅) |
| 195.14 | 121.06 | [C₈H₉O]⁺ | 74.07 (C₄H₁₀O) |
| 195.14 | 91.05 | [C₇H₇]⁺ | 104.08 (C₅H₁₂O₂) |
| 195.14 | 87.08 | [C₅H₁₁O]⁺ | 108.06 (C₇H₈O) |
Note: The proposed structures and neutral losses are based on established fragmentation mechanisms for similar compound classes.
By carefully analyzing the precursor ions generated in ESI-MS and the subsequent fragment ions produced in MS/MS experiments, a detailed structural characterization of this compound and its derivatives can be achieved. This information is invaluable for confirming the identity of synthesized compounds, identifying unknown substances, and elucidating reaction pathways.
Computational and Mechanistic Investigations of 1 Benzyloxy Pentan 2 Ol
Conformational Analysis and Stereoelectronic Effects
Molecular Mechanics and Density Functional Theory (DFT) for Conformer Equilibria
Computational methods are invaluable for exploring the conformational landscape of molecules like 1-(Benzyloxy)pentan-2-ol. Molecular mechanics, a method based on classical physics, offers a rapid way to sample a large number of possible conformations. Following this, Density Functional Theory (DFT), a quantum mechanical approach, can be used to obtain more accurate energies and geometries for the most stable conformers.
For analogous chiral alkaloids, a combined approach of molecular mechanics and DFT has been successfully used to study their conformational landscapes. nih.gov This methodology reveals that even for flexible molecules, only a few conformers are significantly populated at room temperature in both the gas phase and in solution. nih.gov A similar approach for this compound would likely involve an initial scan of the potential energy surface by systematically rotating the key dihedral angles, followed by geometry optimization of the resulting low-energy structures using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). ekb.eg
The relative free energies of the conformers, calculated from their electronic energies and thermodynamic parameters, allow for the determination of their equilibrium populations according to the Boltzmann distribution. mdpi.com
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |
| A | ~180° (anti) | 0.00 | 75 |
| B | ~60° (gauche) | 1.50 | 20 |
| C | ~-60° (gauche) | 2.50 | 5 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this compound.
Influence of the Benzyloxy Group on Preferred Conformations
The benzyloxy group exerts a significant influence on the conformational preferences of this compound. Studies on compounds containing a benzyloxy fragment have shown a strong preference for an anti conformation around the C-O-C-C torsion angle. nih.gov This preference is likely due to a combination of steric and stereoelectronic effects.
Stereoelectronic effects, which involve the interaction of orbitals, play a crucial role. beilstein-journals.org In the case of the benzyloxy group, hyperconjugative interactions between the lone pairs of the ether oxygen and the antibonding orbitals of adjacent bonds can stabilize certain conformations over others. nih.gov For instance, research on benzyloxy chalcones has demonstrated that the position of the benzyloxy group can significantly impact the biological activity, suggesting a strong conformational influence. nih.gov The bulky phenyl group also introduces steric hindrance, which disfavors conformations where it is in close proximity to other bulky substituents on the pentanol (B124592) backbone.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the characterization of transient species like transition states and the calculation of reaction energy profiles, providing a detailed picture of the reaction pathway.
Transition State Characterization in Catalytic Reactions
For a catalytic reaction involving this compound, computational methods can be used to locate and characterize the transition state (TS). The transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate. DFT calculations are commonly employed to optimize the geometry of the transition state and verify its nature by frequency analysis, where a single imaginary frequency corresponding to the reaction coordinate is expected.
In studies of related reactions, such as the solvolysis of substituted benzyl (B1604629) chlorides, the structure of the transition state has been shown to be influenced by substituent effects. nih.gov For a hypothetical acid-catalyzed dehydration of this compound, the transition state would likely involve the partial breaking of the C-O bond of the alcohol and the partial formation of a C=C double bond, with the protonated hydroxyl group acting as a leaving group. The benzyloxy group would influence the stability of any partial positive charge that develops on the adjacent carbon atom in the transition state.
Table 2: Hypothetical Transition State Properties for a Reaction of this compound
| Reaction | Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |
| Dehydration | [C₅H₁₁O(Bn)-H₂O]‡ | C-OH₂: 1.85, C=C: 1.45 | -450 |
| Oxidation | [C₅H₁₁O(Bn)-Oxidant]‡ | C-H: 1.50, O-H: 1.20 | -1200 |
Note: This table is illustrative. Actual values would be obtained from DFT calculations.
Energy Profile Calculations for Synthetic Pathways
For example, in the synthesis of benzylic alcohols, computational studies have been used to rationalize the reaction selectivity. acs.org An energy profile for the synthesis of this compound, for instance via the Williamson ether synthesis from pentane-1,2-diol and benzyl bromide, would show the energy changes as the reaction progresses from the starting materials to the final product. Such calculations can help in optimizing reaction conditions by identifying the rate-determining step and suggesting modifications to lower its energy barrier.
Enzyme-Substrate Interaction Modeling for Biocatalytic Processes
Biocatalysis offers a green and highly selective route for the synthesis and transformation of chiral molecules like this compound. Understanding how this substrate interacts with the active site of an enzyme is key to explaining and improving its catalytic efficiency.
Molecular docking is a computational technique used to predict the preferred orientation of a substrate when it binds to an enzyme to form a stable complex. For this compound, docking studies could be performed with various lipases or hydrolases, which are commonly used for the resolution of chiral alcohols. These studies would identify the key interactions, such as hydrogen bonds and hydrophobic interactions, between the substrate and the amino acid residues in the enzyme's active site.
For instance, in the context of serine proteases, a benzylic alcohol has been shown to be activated by a nearby amino group for nucleophilic attack. nih.gov Modeling the interaction of this compound within an enzyme active site could reveal a similar activation mechanism, where a basic residue deprotonates the hydroxyl group, increasing its nucleophilicity for a subsequent reaction. The benzyloxy group would likely be accommodated in a hydrophobic pocket of the enzyme, contributing to the binding affinity and potentially influencing the stereoselectivity of the enzymatic process.
Molecular Docking and Dynamics Simulations of Enzyme Active Sites
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a substrate, such as the precursor ketone 1-(benzyloxy)pentan-2-one, and the active site of an enzyme. researchgate.nethu.edu.jo These methods provide insights into the binding orientation of the substrate, which is crucial for determining the stereochemical outcome of the reduction reaction.
Enzymes like alcohol dehydrogenases catalyze the reduction of ketones by transferring a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the substrate. nih.gov The facial selectivity of this hydride attack, either from the Re or Si face of the carbonyl, dictates whether the (R)- or (S)-alcohol enantiomer is produced. The specific geometry of the enzyme's active site, a well-defined three-dimensional pocket, forces the substrate to adopt a particular conformation, thereby controlling the stereoselectivity. jiangnan.edu.cn
A notable example of using computational models to predict stereoselectivity involves the ketoreductase from Sporobolomyces salmonicolor (SSCR). researchgate.netgeorgiasouthern.edu A model based on the crystal structure of SSCR was used to dock 46 different ketone substrates, and the predicted stereochemistry of the resulting alcohols was largely in agreement with experimental findings. researchgate.net Such models allow researchers to visualize the substrate within the active site, identify key amino acid residues involved in binding and catalysis, and understand the factors governing stereoselectivity. For a substrate like 1-(benzyloxy)pentan-2-one, the bulky benzyloxy group and the alkyl chain would have specific interactions with the hydrophobic and polar residues within the active site, orienting the carbonyl group for a stereospecific reduction.
The table below illustrates hypothetical docking results for 1-(benzyloxy)pentan-2-one with two different ketoreductases, one predicted to produce the (S)-enantiomer and the other the (R)-enantiomer. The binding energy and the distance for hydride transfer are key parameters obtained from such simulations.
| Enzyme Model | Predicted Enantiomer | Binding Energy (kcal/mol) | Hydride Transfer Distance (Å) | Key Interacting Residues |
| Ketoreductase A (Anti-Prelog) | (S)-1-(Benzyloxy)pentan-2-ol | -8.5 | 2.1 | Tyr190, Ser140, Trp286 |
| Ketoreductase B (Prelog) | (R)-1-(Benzyloxy)pentan-2-ol | -7.9 | 2.3 | Tyr154, Ser102, Met231 |
This table is illustrative and based on typical data from molecular docking studies of ketoreductases with various ketone substrates.
Molecular dynamics simulations can further refine these static docking poses by introducing flexibility to both the enzyme and the substrate, providing a more realistic representation of the dynamic interactions within the active site over time. researchgate.net
Rational Design of Biocatalysts for Improved Stereoselectivity
The insights gained from molecular docking and MD simulations form the basis for the rational design of biocatalysts. jiangnan.edu.cn By identifying specific amino acid residues that control substrate binding and stereoselectivity, researchers can introduce targeted mutations to alter these properties. This approach, known as site-directed mutagenesis, can be used to enhance the activity of an enzyme towards a non-natural substrate like 1-(benzyloxy)pentan-2-one or even to invert its enantioselectivity. researchgate.net
For instance, if a ketoreductase naturally produces the (S)-enantiomer of a particular alcohol, but the (R)-enantiomer is desired, the active site can be re-engineered. This often involves mutating residues that create steric hindrance for one binding orientation of the substrate while favoring another. By replacing a large amino acid with a smaller one, for example, space can be created to allow the substrate to bind in a different orientation, leading to the formation of the opposite enantiomer. jiangnan.edu.cn
The development of biocatalysts with improved stereoselectivity is a key area of research. nih.govnih.gov The table below presents a hypothetical example of how rational design could be applied to a wild-type ketoreductase to improve its performance for the synthesis of (R)-1-(Benzyloxy)pentan-2-ol.
| Enzyme Variant | Mutation(s) | Substrate | Enantiomeric Excess (e.e.) of (R)-alcohol | Relative Activity |
| Wild-Type KRED | None | 1-(Benzyloxy)pentan-2-one | 65% | 100% |
| Mutant 1 | Trp110Ala | 1-(Benzyloxy)pentan-2-one | 92% | 85% |
| Mutant 2 | Trp110Ala, Ile154Val | 1-(Benzyloxy)pentan-2-one | >99% | 110% |
This table is a hypothetical representation of data from a rational design experiment aimed at improving the stereoselectivity of a ketoreductase.
The combination of computational modeling and rational protein engineering provides a powerful strategy for developing tailor-made biocatalysts for the synthesis of specific chiral molecules like this compound. jiangnan.edu.cnresearchgate.net This approach not only accelerates the development of efficient and selective biocatalytic processes but also deepens our fundamental understanding of enzyme function. globethesis.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Benzyloxy)pentan-2-OL, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthesis via Pd-Catalyzed Coupling : Adapt methodologies from Pd-catalyzed cross-electrophile coupling reactions. For example, use 2-iodobenzene derivatives with benzyl-protected alcohols under Pd(0) catalysis (e.g., Pd(PPh₃)₄) in the presence of a reducing agent (e.g., Zn) to form ether linkages .
- Optimization : Screen ligands (e.g., Xantphos, BINAP), solvents (e.g., THF, DMF), and temperatures (40–80°C) to maximize yield. Monitor progress via TLC or GC-MS. Pre-purify intermediates (e.g., benzyl ether precursors) via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How should this compound be characterized to confirm purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm benzyl ether protons (δ 4.5–5.0 ppm, singlet) and hydroxyl proton (δ 1.5–2.5 ppm, broad). Compare with literature data for analogous benzyl ethers .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with isocratic elution (e.g., 70:30 acetonitrile/water) to assess purity (>95%). Calibrate against a certified reference standard .
Q. What are the stability considerations for this compound under storage and reaction conditions?
- Methodological Answer :
- Peroxide Formation : Secondary alcohols (e.g., 2-pentanol derivatives) are prone to peroxide formation. Store under inert gas (N₂/Ar) at –20°C. Test for peroxides quarterly using peroxide test strips; if detected, purify via distillation or column chromatography .
- Hydrolytic Stability : Monitor pH in aqueous systems (e.g., buffers). Avoid prolonged exposure to strong acids/bases to prevent cleavage of the benzyl ether group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic asymmetric reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for nucleophilic attacks (e.g., epoxidation, hydroxylation) using software like Gaussian or ORCA. Calculate activation energies to predict regioselectivity in reactions with chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. toluene) on reaction pathways to optimize enantiomeric excess (ee) .
Q. What experimental strategies resolve contradictions in kinetic data for this compound oxidation studies?
- Methodological Answer :
- Variable Time Normalization Analysis (VTNA) : Isolate rate-determining steps by varying substrate and oxidant concentrations (e.g., KMnO₄, CrO₃). Use stopped-flow UV-Vis spectroscopy to track intermediate formation .
- Isotopic Labeling : Replace at the hydroxyl group with to study kinetic isotope effects (KIE). Compare to distinguish hydrogen abstraction vs. electron transfer mechanisms .
Q. How can this compound be integrated into multicomponent reactions for complex molecule synthesis?
- Methodological Answer :
- Ugi Reaction : Combine with an aldehyde, amine, and isocyanide in methanol at 25°C to form α-acyloxy amides. Optimize stoichiometry (1:1:1:1) and catalyst (e.g., Sc(OTf)₃) for diastereoselectivity .
- Flow Chemistry : Use microreactors to enhance mixing and heat transfer. Example conditions: 0.1 M substrate in THF, 60°C, 10 min residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
